molecular formula C14H21NO2 B14517226 Propan-2-yl butyl(phenyl)carbamate CAS No. 62603-59-2

Propan-2-yl butyl(phenyl)carbamate

Cat. No.: B14517226
CAS No.: 62603-59-2
M. Wt: 235.32 g/mol
InChI Key: XKMSLZUBDPEEJJ-UHFFFAOYSA-N
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Description

Propan-2-yl butyl(phenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl butyl(phenyl)carbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with butyl alcohol and propan-2-ol. The reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The reaction can be represented as follows:

Phenyl isocyanate+Butyl alcohol+Propan-2-olPropan-2-yl butyl(phenyl)carbamate\text{Phenyl isocyanate} + \text{Butyl alcohol} + \text{Propan-2-ol} \rightarrow \text{this compound} Phenyl isocyanate+Butyl alcohol+Propan-2-ol→Propan-2-yl butyl(phenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl butyl(phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Propan-2-yl butyl(phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of various chemical products and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl butyl(phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-(propan-2-yl)carbamate: Similar structure but different alkyl group.

    Butyl phenylcarbamate: Lacks the propan-2-yl group.

    Isopropyl phenylcarbamate: Similar but with different alkyl chain length.

Uniqueness

Propan-2-yl butyl(phenyl)carbamate is unique due to its specific combination of alkyl groups and the phenylcarbamate structure

Properties

CAS No.

62603-59-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

propan-2-yl N-butyl-N-phenylcarbamate

InChI

InChI=1S/C14H21NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

XKMSLZUBDPEEJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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